molecular formula C18H15N3O4S B14921638 (2Z)-2-cyano-3-{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}prop-2-enethioamide

(2Z)-2-cyano-3-{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}prop-2-enethioamide

Cat. No.: B14921638
M. Wt: 369.4 g/mol
InChI Key: FJLKNNXRMKYXQL-ZSOIEALJSA-N
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Description

(Z)-2-CYANO-3-{3-METHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}-2-PROPENETHIOAMIDE is a complex organic compound characterized by its unique structural features, including a cyano group, a methoxy group, and a nitrobenzyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-CYANO-3-{3-METHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}-2-PROPENETHIOAMIDE typically involves multi-step organic reactions. One common approach is the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance. The general synthetic route involves the following steps:

    Preparation of the Aryl Halide Intermediate: The starting material, an aryl halide, is prepared through halogenation reactions.

    Suzuki–Miyaura Coupling: The aryl halide is then coupled with an organoboron reagent in the presence of a palladium catalyst to form the desired aryl-aryl bond.

    Introduction of Functional Groups:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-CYANO-3-{3-METHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}-2-PROPENETHIOAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the cyano and nitrobenzyl ether groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines or alcohols.

Scientific Research Applications

(Z)-2-CYANO-3-{3-METHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}-2-PROPENETHIOAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (Z)-2-CYANO-3-{3-METHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}-2-PROPENETHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various biochemical reactions. For instance, the nitrobenzyl ether moiety can undergo photolysis, releasing reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-2-CYANO-3-{3-METHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}-2-PROPENETHIOAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C18H15N3O4S

Molecular Weight

369.4 g/mol

IUPAC Name

(Z)-2-cyano-3-[3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enethioamide

InChI

InChI=1S/C18H15N3O4S/c1-24-17-9-13(8-14(10-19)18(20)26)4-7-16(17)25-11-12-2-5-15(6-3-12)21(22)23/h2-9H,11H2,1H3,(H2,20,26)/b14-8-

InChI Key

FJLKNNXRMKYXQL-ZSOIEALJSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(/C#N)\C(=S)N)OCC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=S)N)OCC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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